2-Chloro-5-hydroxy-N-methylbenzamide
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Overview
Description
2-Chloro-5-hydroxy-N-methylbenzamide is an organic compound with a molecular formula of C8H8ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-N-methylbenzamide typically involves the chlorination of 5-hydroxy-N-methylbenzamide. One common method is to start with 5-hydroxy-N-methylbenzamide and react it with thionyl chloride (SOCl2) to introduce the chlorine atom at the second position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-chloro-5-hydroxy-N-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Chloro-5-oxo-N-methylbenzamide.
Reduction: 2-Chloro-5-hydroxy-N-methylbenzylamine.
Substitution: 2-Methoxy-5-hydroxy-N-methylbenzamide.
Scientific Research Applications
2-Chloro-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its effects on different biological systems to understand its mechanism of action and potential therapeutic applications.
Medicine: Due to its structural similarity to other bioactive compounds, this compound is explored for its potential use in drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyl group at the fifth position allows for hydrogen bonding with target proteins, while the chlorine atom at the second position enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-N-methylbenzamide
- 2-Chloro-5-methoxy-N-methylbenzamide
- 2-Chloro-5-aminomethylbenzamide
Uniqueness
2-Chloro-5-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzamide ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The hydroxyl group enhances its solubility in polar solvents, while the chlorine atom increases its reactivity towards nucleophiles, allowing for diverse chemical transformations.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) |
InChI Key |
XYRZFRSNUHDHCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
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